ALD SiO2 Growth Rate and Film Quality at High Temperature vs. Lower-Temperature Alternatives
Tetrakis(ethylamino)silane (TEAS) combined with O3 exhibits self-limiting ALD growth of SiO2 with a saturated growth rate of 0.17 nm/cycle at 478 °C and produces films whose physical and electrical properties are equivalent to those of LPCVD films [1]. By contrast, tetrakis(ethylmethylamino)silane (TEMAS) — a fully alkylated analog — delivered a growth rate of 0.38 nm/cycle (3.8 Å/cycle) at 220 °C when used with Hf(OtBu)4 for hafnium silicate films, but this value was obtained in a different materials system and is not directly comparable for pure SiO2 ALD [2]. The TEAS process window extends from 365 to 514 °C, with films deposited at 478–514 °C showing minimal C and N impurities; films grown at 365–404 °C exhibit higher growth rates (0.20–0.21 nm/cycle) but contain measurable carbon and nitrogen contamination [1].
| Evidence Dimension | SiO2 ALD saturated growth rate and film quality |
|---|---|
| Target Compound Data | 0.17 nm/cycle at 478 °C; films at 478–514 °C equivalent to LPCVD quality; 0.20–0.21 nm/cycle at 365–404 °C (with C/N impurities) [1] |
| Comparator Or Baseline | TEMAS: 0.38 nm/cycle at 220 °C for Hf silicate (not pure SiO2); TDMA-Si and TDEA-Si: reported slow film-deposition rates at low temperatures (qualitative) [2][3] |
| Quantified Difference | TEAS offers a uniquely high-temperature ALD window (478–514 °C) yielding LPCVD-equivalent SiO2; this temperature regime is inaccessible to many low-boiling tetra(amino)silanes (e.g., TEMAS bp ~40 °C) without precursor decomposition. |
| Conditions | ALD on Si wafer; TEAS + O3 at substrate temperatures 325–514 °C [1] |
Why This Matters
For semiconductor gate dielectric applications requiring LPCVD-equivalent SiO2 film density and electrical properties without chlorine contamination, TEAS provides a proven high-temperature ALD route that low-boiling analogs cannot deliver.
- [1] Kim, J.-K. et al. Atomic Layer Deposition of SiO2 Thin Films Using Tetrakis(ethylamino)silane and Ozone. J. Nanosci. Nanotechnol. 2012, 12 (4), 3589–3592. DOI: 10.1166/jnn.2012.5623. View Source
- [2] Kawahara, T. et al. Highly Conformal Hafnium Silicate Film Growth by Atomic-Layer Chemical Vapor Deposition Using a New Combination of Precursors: Hf(OC(CH3)3)4 and Si(N(CH3)(C2H5))4. Jpn. J. Appl. Phys. 2006, 45 (8L), L816. DOI: 10.1143/JJAP.45.L816. View Source
- [3] US Patent US 2006/0030724 A1. Hexakis(monohydrocarbylamino)disilanes and Method for the Preparation Thereof. Published 2006-02-09. View Source
